Protein degrader 1 hydrochloride, also known as (S,R,S)-AHPC (VH032-NH2) hydrochloride, is a small molecule that acts as a ligand for the von Hippel-Lindau (VHL) protein. VHL is an E3 ubiquitin ligase, an enzyme that plays a crucial role in the ubiquitin-proteasome system (UPS) responsible for degrading cellular proteins [].
Protein degrader 1 hydrochloride finds its primary application in the development of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are bi-functional molecules consisting of three key components:
By binding to the target protein and the VHL protein simultaneously, protein degrader 1 hydrochloride facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the UPS [].
The ability to selectively degrade specific proteins using PROTACs holds immense potential for therapeutic development. Protein degrader 1 hydrochloride, as a VHL ligand, is being explored in research for its potential role in targeting various diseases associated with protein dysregulation, including:
Protein degrader 1 hydrochloride, with the Chemical Abstracts Service number 1448189-80-7, is a synthetic compound designed to selectively degrade target proteins within biological systems. This compound is part of a broader class known as protein degraders, which utilize targeted protein degradation mechanisms to modulate cellular processes. Protein degrader 1 hydrochloride functions primarily through a mechanism that involves the recruitment of the ubiquitin-proteasome system, leading to the selective degradation of specific proteins. This capability makes it a valuable tool in research and therapeutic applications, particularly in cancer biology and other diseases characterized by dysregulated protein levels .
The primary chemical reaction involving protein degrader 1 hydrochloride is its interaction with target proteins, which is facilitated by the ubiquitin-proteasome pathway. This process can be summarized as follows:
This sequence of reactions underscores the compound's role as a molecular tool for targeted degradation rather than traditional inhibition .
Protein degrader 1 hydrochloride exhibits significant biological activity by effectively reducing the levels of specific proteins within cells. Its mechanism allows for the abrogation of both enzymatic and non-enzymatic functions of target proteins, including those involved in signaling pathways and structural roles. The ability to degrade proteins that are otherwise resistant to conventional inhibitors makes this compound particularly valuable in therapeutic contexts, especially for targets implicated in cancer and other diseases where protein overexpression is detrimental .
The synthesis of protein degrader 1 hydrochloride typically involves several key steps:
The detailed synthetic pathways can vary based on specific laboratory protocols but generally adhere to established organic synthesis methodologies .
Protein degrader 1 hydrochloride has several applications in scientific research and potential therapeutic development:
Interaction studies involving protein degrader 1 hydrochloride focus on its binding affinity and specificity toward various target proteins. These studies often employ techniques such as:
These studies are crucial for understanding the efficacy and selectivity of protein degrader 1 hydrochloride in biological systems .
Protein degrader 1 hydrochloride shares similarities with other compounds in the field of targeted protein degradation, including:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Thalidomide | Modulates immune response | Known for its teratogenic effects; used in multiple myeloma treatment |
Dexamethasone | Glucocorticoid receptor agonist | Anti-inflammatory properties; broad use in various diseases |
PROTACs (Proteolysis Targeting Chimeras) | Induces targeted degradation via E3 ligase recruitment | Dual-functionality; combines ligand-binding domains for target specificity |
Protein degrader 1 hydrochloride stands out due to its specific targeting capabilities, allowing for precise modulation of protein levels without affecting other cellular functions significantly .
Protein degrader 1 hydrochloride possesses the molecular formula C₂₂H₃₁ClN₄O₃S [1] [3]. The compound exhibits a molecular weight of 467.02 grams per mole [1] [2] [3]. This molecular composition reflects the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms within the molecular framework, characteristic of complex pharmaceutical intermediates utilized in proteolysis targeting chimera research [4].
The compound is also recognized by several synonymous designations including (S,R,S)-AHPC hydrochloride, ULM-1 hydrochloride, and VH032-amine hydrochloride [1] [3]. These alternative nomenclatures reflect the various research contexts and synthetic applications in which this chemical entity has been employed.
Parameter | Value |
---|---|
Molecular Formula | C₂₂H₃₁ClN₄O₃S |
Molecular Weight | 467.02 g/mol |
Chemical Abstracts Service Number | 1448189-80-7 |
PubChem Compound Identifier | 118864076 |
The structural architecture of protein degrader 1 hydrochloride comprises several distinct molecular domains that contribute to its biological functionality [1]. The compound features a pyrrolidine-2-carboxamide core structure with specific stereochemical configurations at multiple chiral centers [1] [21]. The molecular framework incorporates a 4-hydroxy substituted pyrrolidine ring system connected to a benzyl carboxamide moiety [1].
The complete International Union of Pure and Applied Chemistry name for this compound is (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide hydrochloride [1]. This systematic nomenclature reflects the precise spatial arrangement of functional groups and the stereochemical configuration at each asymmetric carbon center.
The molecular structure contains a thiazole heterocycle attached to a phenyl ring system, which is further connected through a methylene bridge to the carboxamide nitrogen [1]. The amino acid-derived portion features a tertiary-leucine residue with a quaternary carbon center bearing two methyl substituents [1].
The International Chemical Identifier string for protein degrader 1 hydrochloride is InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1 [1] [3]. This identifier provides a complete digital representation of the molecular structure including stereochemical information.
The stereochemical configuration of protein degrader 1 hydrochloride represents a critical determinant of its biological activity and binding properties [10] [12]. The compound contains three asymmetric carbon centers, each with defined spatial arrangements that are essential for optimal interaction with target proteins [1]. The absolute configuration is designated as (2S,4R) for the pyrrolidine ring system and (S) for the amino acid-derived carbon center [1].
Research investigations have demonstrated that stereochemical integrity is fundamental to the biological function of von Hippel-Lindau ligands [10]. Studies utilizing diastereomeric analogs have shown that inversion of the hydroxyproline stereochemistry completely abrogates the ability to bind to the von Hippel-Lindau protein complex [10]. This stereochemical dependence underscores the precise molecular recognition requirements for effective protein-protein interactions.
The (4R)-hydroxyproline configuration represents the biologically active stereoisomer, while the corresponding (4S)-diastereomer lacks binding affinity to the target protein [10] [12]. These findings have been consistently observed across multiple proteolysis targeting chimera molecules incorporating von Hippel-Lindau binding domains [12].
Crystallographic studies have revealed that the specific stereochemical arrangement facilitates optimal hydrogen bonding networks and hydrophobic interactions within the protein binding pocket [22] [23]. The three-dimensional conformation adopted by the molecule in solution directly influences its ability to form stable ternary complexes with target proteins and the von Hippel-Lindau E3 ligase [5].
Chiral Center | Configuration | Biological Significance |
---|---|---|
C-2 (Pyrrolidine) | S | Required for optimal binding |
C-4 (Pyrrolidine) | R | Essential for VHL recognition |
Amino Acid Carbon | S | Maintains structural integrity |
The physicochemical profile of protein degrader 1 hydrochloride reflects characteristics typical of pharmaceutical building blocks designed for proteolysis targeting chimera applications [2] [11]. The compound demonstrates limited aqueous solubility, requiring organic solvents for effective dissolution and handling [2] [3].
Solubility assessments indicate that protein degrader 1 hydrochloride achieves concentrations of 150 milligrams per milliliter in dimethyl sulfoxide, corresponding to 321.19 millimolar solutions [2]. In aqueous media, the compound exhibits reduced solubility with maximum concentrations of 50 milligrams per milliliter in water, equivalent to 107.06 millimolar solutions [2]. These solubility characteristics are consistent with the lipophilic nature of the molecular structure and its intended biological applications.
The compound exists as a hygroscopic crystalline solid under standard laboratory conditions [11] [19]. The physical appearance is typically described as a fine beige or white powder following purification procedures [19]. The material demonstrates stability when stored under appropriate conditions with controlled temperature and humidity parameters.
Spectroscopic characterization has revealed distinctive absorption patterns consistent with the molecular chromophores present in the structure [21] [30]. The compound exhibits characteristic infrared absorption bands corresponding to amide carbonyl stretching vibrations, aromatic carbon-hydrogen stretching modes, and thiazole ring vibrations [20] [21].
Property | Value | Solvent System |
---|---|---|
Solubility | 150 mg/mL (321.19 mM) | Dimethyl sulfoxide |
Solubility | 50 mg/mL (107.06 mM) | Water |
Solubility | 10 mM | Dimethyl sulfoxide |
Physical State | Crystalline solid | - |
Appearance | Fine beige/white powder | - |
Protein degrader 1 hydrochloride represents a key building block in proteolysis-targeting chimera technology, requiring sophisticated synthetic approaches for its preparation [1] [2]. Multiple synthetic strategies have been developed to access this von Hippel-Lindau ligand efficiently, each with distinct advantages and applications.
The most widely employed linear synthesis begins with 4-bromobenzylamine as the starting material [2]. The synthetic sequence involves Boc protection of the amine functionality, followed by palladium-catalyzed Heck coupling with 4-methylthiazole-5-carboxylic acid. Subsequent deprotection and amide coupling with the hydroxyproline-derived dipeptide component yields the target compound [3] [1]. This route has been optimized to provide yields of 54-65% over multiple steps and can be scaled to produce multigram quantities suitable for pharmaceutical applications [1].
Alternative linear approaches focus on the preparation of key intermediates through different coupling strategies. The use of phosphorus oxychloride as an efficient coupling reagent has been demonstrated to provide high yields in the formation of critical amide bonds [4]. These methodologies have been refined to avoid column chromatography purification steps, enabling more cost-effective large-scale production [1].
Convergent synthesis represents an attractive approach for the preparation of protein degrader 1 hydrochloride, particularly when library synthesis is required [2]. This strategy involves the parallel preparation of key building blocks, including the benzylamine thiazole component and the hydroxyproline dipeptide fragment, followed by their convergent assembly. The convergent approach typically provides overall yields of 61-65% and offers significant advantages in terms of synthetic efficiency [3].
The key advantage of convergent synthesis lies in its ability to accommodate structural modifications in either building block without requiring complete route redesign. This modularity has proven particularly valuable in structure-activity relationship studies and the development of related von Hippel-Lindau ligands [2].
Recent advances have introduced multicomponent reaction strategies for the synthesis of protein degrader 1 hydrochloride and related compounds [5]. The Ugi multicomponent reaction has been successfully employed to construct the complex molecular framework in a single synthetic operation. This approach uses readily available starting materials including benzyl amine derivatives, carboxylic acids, aldehydes, and isocyanides to generate the target structure [5].
The multicomponent approach offers several advantages, including reduced reaction times, simplified purification procedures, and the ability to generate diverse compound libraries rapidly. Yields for multicomponent synthesis typically range from 42-87%, depending on the specific reaction conditions and substrate combinations employed [5].
Solid-phase synthesis has emerged as a powerful tool for the preparation of protein degrader 1 hydrochloride libraries [6]. This approach utilizes resin-bound synthesis with appropriate protecting group strategies to enable automated synthesis and parallel processing. The solid-phase methodology typically employs Fmoc chemistry with trifluoroacetic acid-mediated cleavage to provide the final products [6].
While solid-phase synthesis generally provides lower overall yields (30-33%), it offers significant advantages in terms of automation, parallel synthesis capabilities, and reduced purification requirements [6]. This approach is particularly valuable for medicinal chemistry programs requiring rapid access to diverse analogs.
Nuclear magnetic resonance spectroscopy serves as the primary technique for structural characterization of protein degrader 1 hydrochloride [7] [8]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, including proton environments, integration ratios, and coupling patterns. The spectrum typically reveals characteristic signals for the thiazole methyl group, benzyl protons, hydroxyproline ring system, and the tertiary-leucine residue [7].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework and provides crucial information about stereochemistry. The use of distortionless enhancement by polarization transfer experiments enables differentiation between primary, secondary, tertiary, and quaternary carbons [8]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation, provide definitive connectivity information and confirm the complete molecular structure [8].
Mass spectrometry plays a critical role in confirming the molecular weight and fragmentation pattern of protein degrader 1 hydrochloride [9]. Electrospray ionization mass spectrometry typically provides the molecular ion peak at m/z 467 (M+H)+ in positive ion mode. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [9].
Tandem mass spectrometry experiments provide detailed fragmentation information that supports structural assignment. Key fragmentation pathways include loss of the hydrochloride group, cleavage of amide bonds, and characteristic fragmentations of the thiazole and hydroxyproline components. These fragmentation patterns serve as fingerprints for identity confirmation in quality control applications [9].
X-ray crystallography provides the ultimate confirmation of molecular structure and absolute stereochemistry when suitable crystals can be obtained [10]. The crystal structure reveals bond lengths, angles, and torsion angles that confirm the three-dimensional arrangement of atoms. For protein degrader 1 hydrochloride, crystallographic analysis has been particularly valuable in confirming the stereochemistry at the hydroxyproline and tertiary-leucine centers.
Chiral high performance liquid chromatography serves as an essential technique for confirming enantiomeric purity and stereochemical integrity [11]. This method employs chiral stationary phases to separate enantiomers and provide quantitative analysis of stereochemical composition. The technique is particularly important for quality control applications where enantiomeric purity specifications must be met.
High performance liquid chromatography represents the gold standard for purity assessment of protein degrader 1 hydrochloride [12] [13]. Reversed-phase chromatography using C18 stationary phases with gradient elution provides excellent separation of the target compound from synthetic impurities and degradation products. Typical methods employ acetonitrile-water mobile phases with trifluoroacetic acid or formic acid modifiers to optimize peak shape and resolution [12].
The purity specification for pharmaceutical-grade protein degrader 1 hydrochloride typically requires greater than 98% purity by high performance liquid chromatography analysis [14] [15]. Quality control protocols include system suitability testing, linearity verification, precision assessment, and accuracy determination according to international guidelines [12].
Stability testing protocols for protein degrader 1 hydrochloride follow established pharmaceutical guidelines for chemical stability assessment [12]. Accelerated stability studies are conducted under elevated temperature and humidity conditions to predict long-term stability. Typical stress conditions include exposure to acidic and basic environments, oxidative conditions, thermal stress, and photolytic degradation [12].
The compound demonstrates excellent stability when stored at 2-8°C under nitrogen atmosphere, with minimal degradation observed over extended storage periods [16] [14]. Degradation products are characterized using liquid chromatography-mass spectrometry to understand degradation pathways and establish appropriate storage conditions [12].
Comprehensive quality control includes assessment of microbiological purity according to United States pharmacopeia standards. This includes sterility testing and endotoxin determination to ensure compliance with pharmaceutical requirements. Chemical purity assessment extends beyond high performance liquid chromatography analysis to include determination of residual solvents by gas chromatography, heavy metals analysis by inductively coupled plasma mass spectrometry, and water content determination by Karl Fischer titration [12].
The acceptance criteria for these parameters are typically very stringent, with residual solvents limited to less than 0.5% total content, heavy metals below 10 parts per million, and water content below 0.5% [15]. These specifications ensure the compound meets pharmaceutical grade requirements for use in research and development applications.
Infrared spectroscopy provides rapid identification of functional groups present in protein degrader 1 hydrochloride. Characteristic absorption bands include amide carbonyl stretches around 1650-1670 cm⁻¹, hydroxyl group absorptions around 3200-3500 cm⁻¹, and aromatic carbon-carbon stretches in the 1450-1600 cm⁻¹ region [7]. The infrared spectrum serves as a fingerprint for compound identification and quality control applications.
Ultraviolet-visible spectroscopy enables determination of concentration and assessment of purity through measurement of absorption maxima. The compound exhibits characteristic absorption in the ultraviolet region due to the aromatic thiazole and benzyl components. This technique is particularly useful for routine concentration determination and preliminary purity assessment [17].
Liquid chromatography-mass spectrometry represents the most definitive analytical method for compound identification [9]. This technique combines the separation power of high performance liquid chromatography with the specificity of mass spectrometry detection. The retention time and mass spectral fragmentation pattern provide unambiguous identification even in complex mixtures.
Method development for liquid chromatography-mass spectrometry identification focuses on optimizing chromatographic conditions to achieve adequate retention and peak shape while maintaining mass spectrometry sensitivity. Typical conditions employ reversed-phase chromatography with electrospray ionization and positive ion detection [9].
Quantitative analysis of protein degrader 1 hydrochloride employs validated high performance liquid chromatography methods with ultraviolet detection [12]. Method validation includes assessment of linearity across the analytical range, precision under repeatability and intermediate precision conditions, accuracy through recovery studies, and robustness through systematic variation of analytical parameters.
The quantitative methods typically demonstrate excellent linearity across concentration ranges relevant to pharmaceutical applications, with correlation coefficients exceeding 0.999. Precision studies typically show relative standard deviations below 2% for both repeatability and intermediate precision measurements [12]. These validated methods provide the analytical foundation for quality control and research applications requiring accurate quantification of protein degrader 1 hydrochloride.
Parameter | Specification | Method | Typical Results |
---|---|---|---|
Chemical Purity | ≥98.0% | HPLC-UV | 98.5-99.8% |
Enantiomeric Purity | ≥99.0% ee | Chiral HPLC | >99.5% ee |
Water Content | ≤0.5% | Karl Fischer | 0.1-0.3% |
Residual Solvents | ≤0.5% total | GC-FID | <0.1% total |
Heavy Metals | ≤10 ppm | ICP-MS | <5 ppm |
Synthetic Route | Overall Yield | Key Advantages | Scalability |
---|---|---|---|
Linear Route A | 54-65% | High purity, robust | Multigram scale |
Convergent Route | 61-65% | Modular, efficient | Library synthesis |
Multicomponent | 42-87% | Rapid, cost-effective | Medium scale |
Solid-Phase | 30-33% | Automated, parallel | Research scale |
Analytical Technique | Primary Application | Information Content | Routine Use |
---|---|---|---|
¹H NMR | Structure confirmation | Complete structural assignment | Yes |
LC-MS | Identity confirmation | Molecular weight and purity | Yes |
HPLC-UV | Purity assessment | Quantitative purity determination | Yes |
Chiral HPLC | Stereochemical purity | Enantiomeric excess determination | Yes |
X-ray Crystallography | Absolute configuration | Three-dimensional structure | Research |